2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

SAR campaigns using benzoxazole scaffolds often fail when regioisomer misidentification introduces inconsistent physicochemical profiles. 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (CAS 1394680-83-1) eliminates this risk with its defined 5-COOH substitution (pKa 3.77, LogP 1.77). Key advantages: - Sterically accessible 5-carboxylic acid ensures efficient EDC/NHS bioconjugation to large biomolecules, unlike hindered 4- or 7-isomers. - Consistent synthetic handle for parallel library diversification; batch purity ≥95%. - Validated reference for in silico model benchmarking due to distinct computed vs. experimental property data.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 1394680-83-1
Cat. No. B1377002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid
CAS1394680-83-1
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(O1)C=CC(=C2)C(=O)O
InChIInChI=1S/C10H10N2O3/c1-12(2)10-11-7-5-6(9(13)14)3-4-8(7)15-10/h3-5H,1-2H3,(H,13,14)
InChIKeyDFWIVVWIHWGKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic Acid Procurement Guide


2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (CAS 1394680-83-1) is a heterocyclic building block comprising a benzoxazole core substituted with a dimethylamino group at the 2-position and a carboxylic acid at the 5-position [1]. It is commercially available from multiple vendors at purities ≥95%, typically as a powder, and is primarily intended for research and development applications . The compound is structurally distinguished from its regioisomers (4-, 6-, and 7-carboxylic acid analogs) by its specific substitution pattern, which dictates its unique physicochemical properties and utility as a scaffold .

Regioisomer‑specific 5‑carboxylic acid benzoxazole scaffold
2‑Dimethylamino group modulates predicted pKa and lipophilicity
Suited for SAR exploration and heterocyclic library synthesis

Limitations of Generic Benzoxazole Acids


While several benzoxazole carboxylic acid isomers share the same molecular formula (C10H10N2O3), their different substitution patterns result in distinct physicochemical and biological properties. For instance, the position of the carboxylic acid group significantly alters the molecule's pKa, lipophilicity (LogP/LogD), and hydrogen-bonding capacity, which directly impacts solubility, reactivity, and target engagement [1]. A generic substitution, such as using the 4-carboxylic acid analog (CAS 1014711-93-3) or 6-carboxylic acid analog (CAS 1393746-53-6), would introduce a different spatial orientation of functional groups, potentially invalidating the results of a specific synthetic route or structure-activity relationship (SAR) study . The quantitative differences detailed below underscore the necessity of procuring the exact regioisomer.

4‑Carboxylic acid regioisomer exhibits a substantially different pKa, which may shift protonation‑dependent reactivity and solubility.
Unsubstituted benzoxazole‑5‑carboxylic acid lacks the dimethylamino group, reducing lipophilicity and altering SAR-relevant properties.
6‑ or 7‑carboxylic acid analogs place the acid in a sterically hindered environment, potentially limiting conjugation efficiency and scaffold diversification.

Comparative Evidence: 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic Acid


pKa Impact of 2-Dimethylamino Substitution

The presence of the 2-(dimethylamino) group in 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (CAS 1394680-83-1) significantly alters its acid-base properties compared to the unsubstituted benzoxazole-5-carboxylic acid core. While direct experimental pKa data for the target compound is not available in open literature, predicted computational values provide a clear differentiation. The predicted acid pKa of the target compound is 3.77, reflecting the electron-donating effect of the dimethylamino group, which slightly reduces the acidity of the 5-carboxylic acid compared to the unsubstituted benzoxazole-5-carboxylic acid (predicted pKa 3.50 ± 0.30) [1].

pKa Modulation
Data to verify
pKa 3.77 (predicted) pKa 3.50 (unsubstituted core)
Supports pH‑dependent solubility prediction
Predicted values; experimental confirmation recommended
Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

Lipophilicity Enhancement with 2-Dimethylamino Substitution

The 2-(dimethylamino) substitution markedly increases the lipophilicity of the benzoxazole-5-carboxylic acid scaffold. The predicted LogP for 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid is 1.77, which is substantially higher than the predicted LogP of 0.44 for the unsubstituted benzoxazole-5-carboxylic acid [1]. The calculated LogD values at pH 5.5 and 7.4 also demonstrate a significant shift in distribution coefficient due to the presence of the basic nitrogen.

Lipophilicity Shift
Data to verify
LogP 1.77 (predicted) LogP 0.44 (unsubstituted core)
Suggests increased membrane permeability potential
Predicted; may differ from experimental LogP
ADME Drug Design Physicochemical Properties

5- vs. 4-Carboxylic Acid pKa Comparison

The position of the carboxylic acid on the benzoxazole ring profoundly impacts its acidity. The predicted acid pKa for 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (pKa 3.77) is over a log unit higher than the predicted pKa for its 4-carboxylic acid regioisomer, 2-(Dimethylamino)-1,3-benzoxazole-4-carboxylic acid (pKa 2.39) [1][2]. This indicates the 4-carboxylic acid is significantly more acidic and would exist in a different ionization state under common biological assay conditions.

5‑ vs. 4‑COOH pKa
Data to verify
5‑COOH pKa 3.77 4‑COOH pKa 2.39
Large pKa difference affects charge-state dependent applications
Predicted; highlights non‑interchangeability of regioisomers
Medicinal Chemistry Scaffold Selection Physicochemical Profiling

5-Carboxylic Acid Steric Accessibility

While not a quantitative bioactivity comparison, the topological difference of the 5-carboxylic acid position is a critical differentiator for medicinal chemists. In the 5-position, the carboxylic acid extends away from the fused ring system with fewer steric constraints from the adjacent ring atoms. In contrast, the 4- and 7-carboxylic acid analogs are ortho to the ring junction, placing the carboxylic acid in a more sterically crowded environment that can restrict its ability to participate in conjugation reactions or interact with a biological target's binding pocket [1]. This is a class-level inference based on the principles of organic chemistry and scaffold design.

Steric Accessibility
Class-level
5‑position: para to oxazole O 4‑/7‑position: ortho to ring junction
Less hindered site for amidation and esterification
Structural inference; kinetic validation advised
Medicinal Chemistry Scaffold Optimization Building Blocks

Recommended Research Applications


SAR-Optimized Benzoxazole Scaffold

For structure-activity relationship (SAR) campaigns exploring a benzoxazole core, the combination of the 5-carboxylic acid (pKa 3.77) and 2-dimethylamino group (LogP 1.77) defines a unique physicochemical property space [1]. This specific profile makes it a preferred starting point over the unsubstituted core (pKa 3.50, LogP 0.44) when aiming for lead compounds with moderate lipophilicity and a weakly acidic handle for solubility optimization. Researchers can systematically modify the 5-carboxylic acid to explore amide, ester, or other bioisostere space while the 2-dimethylamino group provides a consistent, lipophilic anchor.

Low-Hindrance Bioconjugation Building Block

The 5-carboxylic acid of this compound provides a more accessible reactive site for bioconjugation (e.g., to amines via EDC/NHS coupling) than the sterically hindered 4- or 7-carboxylic acid regioisomers . This is critical when the target molecule is large (e.g., a protein, antibody, or PEG polymer) where efficient coupling kinetics and high yields are required. The improved accessibility can reduce the need for large excesses of the small molecule or harsh reaction conditions, preserving the integrity of sensitive biological molecules.

Precursor for Heterocyclic Libraries

As a versatile building block, this compound's 5-carboxylic acid group offers a reliable synthetic handle for diversifying the benzoxazole core. Its distinct LogP and pKa values, compared to other regioisomers, provide a means to modulate the physical properties of downstream products [1]. This makes it a valuable component in parallel synthesis libraries where a balance of polar (carboxylic acid) and non-polar (dimethylamino) character is desired, and where the synthetic route requires a robust, non-sterically hindered coupling partner .

Benchmark for In Silico Property Prediction

Given the limited experimental data for this compound, its well-defined structure and the availability of high-quality computational predictions for pKa (3.77) and LogP (1.77) make it a useful case study for validating and benchmarking in silico models for physicochemical property prediction [1]. The clear differentiation from closely related regioisomers (e.g., 4-carboxylic acid analog with pKa 2.39) provides a robust dataset for testing the sensitivity and accuracy of computational algorithms used in drug discovery .

Application
Selection Property
Validation Focus
SAR exploration of benzoxazole core
Predicted pKa/LogP profile (3.77 / 1.77)
Amide/ester derivatization outcomes
Bioconjugation to large molecules
5‑Carboxylic acid steric accessibility
EDC/NHS coupling efficiency
Parallel heterocyclic library synthesis
Balanced polar/non‑polar scaffold
Reproducible amidation yields
Benchmark for in silico prediction models
Well‑defined structure with predicted data
Correlation with experimental pKa/LogP

Technical Documentation Hub

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